N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the pyrazole ring.
Attachment of the phenyl group: The pyrazole derivative is then reacted with a phenyl halide under conditions that promote nucleophilic substitution.
Formation of the naphthalene moiety: The phenyl-pyrazole intermediate is further reacted with a naphthalene derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Features a pyrazole ring, phenyl group, and naphthalene moiety.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(pyridin-1-yl)acetamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazole, phenyl, and naphthalene groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H23N3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H23N3O/c1-27-17-22(16-26-27)19-11-9-18(10-12-19)13-14-25-24(28)15-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,16-17H,13-15H2,1H3,(H,25,28) |
InChI Key |
OTINPTXOKZWIEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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